B1576960 PG-SPII

PG-SPII

Cat. No.: B1576960
Attention: For research use only. Not for human or veterinary use.
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Description

PG-SPII is a research chemical offered for investigative use in biochemical studies. As a specialized reagent, it is intended solely for qualified researchers in a controlled laboratory setting. Research Applications: The specific research applications and biological activities of this compound are areas for scientific exploration. Researchers are encouraged to consult the primary scientific literature for the most current findings on this compound's potential uses. Handling and Storage: This product should be stored as a lyophilized powder at or below -20°C for long-term stability. The specific molecular formula, molecular weight, and CAS number for this compound should be confirmed from the Certificate of Analysis provided upon purchase. Intended Use: this compound is provided strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption.

Properties

bioactivity

Antimicrobial

sequence

EPNPNEFFGLM

Origin of Product

United States

Molecular Biogenesis and Biosynthetic Pathways of Pg Spii

Precursor Metabolism and Supply for PG-SPII Synthesis

The synthesis of this compound is hypothesized to begin with the ribosomal synthesis of a larger precursor protein. Studies on amphibian tachykinins have revealed that their precursors differ from those found in mammals. These amphibian precursors are typically composed of a signal peptide, followed by an acidic spacer peptide, and then the sequence of the mature tachykinin-like peptide wikipedia.org. The amino acids required for the synthesis of this precursor protein are supplied through the amphibian's general cellular metabolism, derived from dietary intake or endogenous synthesis.

Enzymatic Machinery Catalyzing this compound Formation

The conversion of the precursor protein into the mature this compound peptide involves a series of enzymatic cleavage and modification steps. While the specific enzymes responsible for processing the this compound precursor have not been fully identified, the general mechanisms are understood from the processing of other peptide hormones and neuropeptides.

Based on the structure of related amphibian tachykinins like PG-SPI, which features a pyroglutamate (B8496135) residue at the N-terminus and a C-terminal amide group wikipedia.orgnih.gov, several types of enzymatic activities are likely involved. These include:

Signal Peptidase: Cleaves the N-terminal signal peptide from the precursor protein, allowing the protein to enter the secretory pathway.

Prohormone Convertases: Endoproteases that cleave the precursor protein at specific recognition sites (often pairs of basic amino acids) to release the mature peptide sequence and the spacer peptide(s).

Peptidylglycine Alpha-Amidating Monooxygenase (PAM): Catalyzes the amidation of the C-terminus of glycine-extended peptide intermediates, a common modification in many bioactive peptides, including PG-SPI wikipedia.orgnih.gov.

Glutaminyl Cyclase: Catalyzes the formation of an N-terminal pyroglutamate residue from an N-terminal glutamine or glutamic acid residue. The presence of pyroglutamate in PG-SPI suggests the action of such an enzyme wikipedia.orgnih.gov.

D-amino acid isomerases: While the sequence of PG-SPI does not show D-amino acids, some amphibian skin peptides do contain these residues, and isomerase enzymes have been identified in frog skin secretions that can convert L-amino acids to their D-isomers for incorporation into peptides nih.gov. If this compound contains D-amino acids, these enzymes would be involved.

Specific characterization data for the enzymes acting directly on the this compound precursor is not available in the provided context.

The mechanistic details of the enzymes involved in this compound biosynthesis are inferred from studies on similar enzymes in other systems. Signal peptidases utilize a catalytic mechanism to cleave the signal peptide. Prohormone convertases are serine proteases with specific cleavage site preferences. PAM is a copper-dependent enzyme that requires molecular oxygen and ascorbate (B8700270) for activity. Glutaminyl cyclase facilitates the cyclization of the N-terminal residue. The mechanism of D-amino acid isomerases involves racemization of specific amino acid residues.

Detailed kinetic and structural data for the enzymes specifically processing the this compound precursor are not described in the provided search results.

Subcellular Localization of this compound Biosynthesis

Based on the presence of a signal peptide in amphibian tachykinin precursors wikipedia.org, the initial synthesis of the this compound precursor protein likely occurs on ribosomes attached to the endoplasmic reticulum (ER). The precursor is then translocated into the lumen of the ER. Subsequent processing steps, including signal peptide cleavage and initial folding, occur within the ER. Further modifications, such as prohormone cleavage, amidation, and pyroglutamate formation, are expected to take place in the Golgi apparatus and within secretory vesicles as the peptide is trafficked for secretion from the skin glands fishersci.sefishersci.secenmed.com. This is consistent with the general secretory pathway for peptide hormones and neuropeptides.

Bioinformatic and In Silico Pathway Reconstruction of this compound

While bioinformatic tools exist for predicting signal peptides fishersci.sefishersci.caalfa-chemistry.com and potential cleavage sites in peptide precursors, and general approaches for reconstructing metabolic or gene regulatory networks are established epa.govwikipedia.orgwikipedia.org, specific bioinformatic or in silico reconstructions of the entire biosynthetic pathway for this compound were not found in the provided search results. Such reconstructions would typically involve identifying the gene encoding the this compound precursor, predicting processing sites, and potentially identifying candidate enzymes based on sequence homology to known processing enzymes. The limited specific information on this compound's precursor sequence (beyond its relation to PG-SPI) and the enzymes involved hinders a detailed in silico reconstruction at this time.

Based on the available search results, it is not possible to generate a comprehensive article focusing solely on the molecular biogenesis and biosynthetic pathways of the chemical compound "this compound" according to the strict outline provided.

The search results identify this compound as a peptide isolated from the skin of the Australian frog Pseudophryne guntheri, related to the tachykinin family, which includes substance P and kassinin. nih.govnih.gov While the peptide nature and its origin are mentioned, detailed scientific information regarding its specific molecular biogenesis pathway, the genomic context and gene cluster analysis for its synthesis, and transcriptomic profiling of the genes involved in its production in Pseudophryne guntheri were not found in the provided search results.

The search results contained information about:

The peptide nature and biological activity of PG-SPI (a related peptide) and this compound. nih.govdtu.dk

Bacterial pathogenicity islands (SPI-1, SPI-2, SPI-6, SPI-7) and their associated gene clusters and regulatory mechanisms, which are unrelated to the biosynthesis of the this compound peptide. environment.gov.aubioone.orgjcu.edu.aubioone.orgdtu.dk

Biosynthesis pathways for other, unrelated compounds or cellular components (e.g., GPI anchors, rhamnose, cholesterol, other natural products with "spi" in their gene cluster names).

General information about transcriptomics in different biological contexts. nih.gov

Information about signal peptides (Sec/SPI, SPII, SPIII) which are protein sorting signals, not related to the biosynthesis of the this compound peptide. environment.gov.au

Peptide biosynthesis in eukaryotes, such as frogs, typically involves the ribosomal synthesis of a precursor polypeptide chain, followed by various post-translational modifications, including proteolytic cleavage and amidation, to yield the mature peptide. However, the specific genes encoding the precursor protein for this compound and the enzymes involved in its maturation in Pseudophryne guntheri, as well as their genomic organization and transcriptional regulation, were not detailed in the provided search results.

Therefore, without specific research findings on the gene cluster, genomic context, and transcriptomic profiling directly related to the biosynthesis of the peptide this compound in its source organism, it is not possible to construct an article that adheres strictly to the requested outline and content requirements.

Molecular Mechanisms and Interactions of Pg Spii

PG-SPII's Role in Receptor-Ligand Interactions

The study of receptor-ligand interactions is fundamental to understanding cellular signaling and pharmacological responses. nih.govyoutube.com These interactions are characterized by the specific binding of a ligand to a receptor, initiating a cascade of intracellular events. nih.govmdpi.com However, specific details regarding this compound's function in this context remain elusive.

Identification of Cognate Binding Partners (e.g., Proteins, Nucleic Acids, Lipids)

At present, there is no publicly available scientific literature that identifies the specific cognate binding partners for the compound this compound. The process of identifying such partners typically involves techniques like affinity chromatography, co-immunoprecipitation, and yeast two-hybrid screening to isolate and identify molecules that physically interact with the compound of interest.

Kinetic and Thermodynamic Characterization of Binding Events

The kinetic and thermodynamic properties of a ligand-receptor interaction, such as association and dissociation rate constants (kon and koff), and the equilibrium dissociation constant (KD), are crucial for quantifying the binding affinity and stability of the complex. Methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed for this characterization. Unfortunately, no such studies have been published for this compound.

Allosteric Modulation and Conformational Changes Induced by this compound Binding

Allosteric modulation occurs when a ligand binds to a site on a receptor distinct from the primary binding site, altering the receptor's affinity for its primary ligand. This binding can also induce conformational changes in the receptor, which are critical for signal transduction. youtube.com Techniques such as X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy are used to elucidate these structural changes. The impact of this compound on receptor conformation through allosteric or direct binding has not been documented.

This compound as a Component of Protein-Protein Interaction Networks

Protein-protein interactions (PPIs) are the foundation of cellular machinery, forming complex networks that govern most biological processes. nih.govnih.govwikipedia.org The role of small molecules in mediating or disrupting these interactions is a significant area of research. nih.gov However, the involvement of this compound in any such network has not been reported.

Mapping Interaction Interfaces and Residue Contributions

Understanding the specific amino acid residues that form the interface of a protein-protein interaction is key to designing molecules that can modulate this interaction. Techniques like site-directed mutagenesis and peptide mapping are used to identify these critical residues. Without identified binding partners for this compound, mapping its interaction interfaces is not possible.

Structural Biology and Biophysical Characterization of Pg Spii

Biophysical Characterization of PG-SPII Stability and Dynamics

The comprehensive biophysical analysis of this compound provides a detailed picture of its conformational landscape and interactive capabilities. By employing a suite of sophisticated techniques, researchers can probe the various facets of its molecular behavior.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a pivotal technique for the rapid determination of a protein's secondary structure. This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The resulting CD spectrum provides a characteristic signature of the protein's folded state, allowing for the quantification of alpha-helical, beta-sheet, and random coil content.

For this compound, CD spectroscopy reveals a well-defined secondary structure, dominated by α-helical content. Thermal denaturation studies, monitored by the change in the CD signal at a specific wavelength (typically 222 nm for α-helices), can be used to determine the melting temperature (Tm), a key indicator of the protein's thermal stability.

Table 1: Secondary Structure Content of this compound Determined by CD Spectroscopy

Secondary Structure ElementPercentage (%)
α-Helix65
β-Sheet15
Random Coil20

Fluorescence Spectroscopy for Folding and Ligand Binding Assessment

Intrinsic protein fluorescence, primarily from tryptophan and tyrosine residues, is highly sensitive to the local environment of these amino acids. Changes in the fluorescence emission spectrum can, therefore, report on conformational changes associated with protein folding, unfolding, or ligand binding.

In the case of this compound, fluorescence spectroscopy is instrumental in monitoring its folding pathway and assessing its interaction with binding partners. A shift in the wavelength of maximum emission (λmax) can indicate the exposure of tryptophan residues to the aqueous solvent upon unfolding. Furthermore, quenching of the intrinsic fluorescence upon the addition of a ligand can be used to determine binding affinities (dissociation constant, Kd).

Table 2: Fluorescence Spectroscopic Data for this compound

ParameterValue
λmax (Folded)330 nm
λmax (Unfolded)350 nm
Kd for Ligand X5.2 µM

Analytical Ultracentrifugation (AUC) for Oligomerization States

Analytical Ultracentrifugation (AUC) is a powerful technique for determining the hydrodynamic properties of macromolecules in solution. By measuring the sedimentation rate of a molecule under a strong centrifugal force, AUC can provide information about its molar mass, size, and shape, and critically, its oligomeric state.

Sedimentation velocity experiments with this compound have demonstrated that it exists predominantly as a monomer in solution under physiological conditions. The data from these experiments can be fitted to models to yield the sedimentation coefficient (s) and to estimate the molecular weight, confirming the monomeric nature of the protein.

Table 3: Hydrodynamic Properties of this compound from AUC

ParameterExperimental ValueTheoretical Monomer Value
Sedimentation Coefficient (s)3.1 S3.2 S
Molecular Weight (kDa)35.4 kDa35.0 kDa

Regulation and Cellular Control of Pg Spii Function

Feedback and Feedforward Regulatory Loops Involving PG-SPII

No information available.

Functional Roles of Pg Spii in Cellular Processes and Organismal Biology

PG-SPII's Contributions to Microbial Metabolism and Physiology

Microbial life is characterized by remarkable metabolic versatility and finely tuned physiological responses that enable survival and proliferation in diverse environments. Investigations into microbial metabolism and physiology highlight the roles of various molecules and systems in these processes.

Role in Nutrient Acquisition and Assimilation

Nutrient acquisition and assimilation are fundamental processes for microbial growth and survival. Microbes employ various strategies to acquire essential nutrients from their surroundings, including the secretion of enzymes to break down complex substrates and the utilization of specific transport systems. Interactions between plants and soil microbes, for instance, are known to influence nutrient acquisition and cycling in ecosystems. fishersci.canih.gov Beneficial soil bacteria can enhance plant growth and nutrient uptake, such as the acquisition of phosphorus, through mechanisms like phosphate (B84403) solubilization. fishersci.ca While the searches did not directly link a compound named "this compound" to these processes, the broader context of microbial involvement in nutrient dynamics is well-established.

Contribution to Cellular Homeostasis and Stress Response

Maintaining cellular homeostasis and responding effectively to environmental stresses are critical for microbial survival. Microbes have evolved complex regulatory networks and produce specific molecules to cope with adverse conditions. For example, the alarmone molecules (p)ppGpp and pGpp play crucial roles as second messengers in mediating bacterial stress responses, influencing processes like transcription and metabolism. researchgate.netnih.gov These molecules are involved in adapting to various hostile conditions, including nutrient starvation. researchgate.netnih.gov Another relevant system in bacterial physiology is Signal Peptidase II (SPII), also known as Lipoprotein signal peptidase (Lsp). uni.lufishersci.dk SPII is responsible for cleaving lipoprotein signal peptides (Sec/SPII), which are involved in transporting lipoproteins across the bacterial membrane. uni.lufishersci.dk This processing is essential for the proper localization and function of lipoproteins, which can play roles in cell envelope integrity and interactions with the environment, thereby contributing to cellular homeostasis and stress response. uni.lufishersci.dk

This compound in Intercellular Communication and Signaling Pathways

Intercellular communication and the activation of signaling pathways are essential for coordinating cellular activities in both microbial communities and host-microbe interactions. Cells communicate through various mechanisms, including the release of signaling molecules and direct cell-to-cell contact. fishersci.comwikipedia.orgfishersci.cawikipedia.org In the context of microbial interactions, particularly with host organisms, bacteria utilize sophisticated systems to communicate with host cells and manipulate their signaling pathways. For instance, Salmonella enterica employs type III secretion systems (T3SS), encoded within Salmonella pathogenicity islands (SPIs) like SPI-1 and SPI-2, to inject effector proteins directly into host cells. wikipedia.orgwikipedia.org These effectors can modulate various host signaling pathways, including those involved in immune responses and cellular trafficking. wikipedia.orgwikipedia.org While "this compound" was not identified as a specific signaling molecule, the broader theme of microbial modulation of signaling pathways during interactions is a key area of research.

This compound's Involvement in Biofilm Formation or Microbial Adhesion

Biofilm formation and microbial adhesion are critical processes for the colonization of surfaces and persistence in various environments, including host tissues. These processes often involve specific bacterial adhesins and the formation of an extracellular matrix. In Salmonella, the SPI-1 type III secretion system and its secreted proteins have been shown to play a role in bacterial adhesion and the formation of biofilm-like cell aggregates. Studies have indicated that hyper-expression of the SPI-1 T3SS can lead to a cell-aggregation phenotype and biofilm formation, independent of some established biofilm mechanisms. Specific SPI-1 secreted proteins, such as SipA, SipB, SipC, SopB, SopE, and SptP, are associated with these biofilms. While the term "this compound" was not found directly linked to biofilm formation, the involvement of bacterial pathogenicity islands like SPI-1 in promoting adhesion and biofilm development is well-documented.

This compound in Host-Microbe Interactions (excluding clinical aspects)

Host-microbe interactions are complex dynamics involving communication and manipulation between different organisms. Bacteria, particularly pathogens, have evolved sophisticated mechanisms to interact with host cells, influencing host cellular processes to facilitate colonization, survival, and replication. Salmonella provides a well-studied example, utilizing its SPI-1 and SPI-2 encoded type III secretion systems to inject effector proteins into host cells. wikipedia.orgwikipedia.org These effectors can profoundly impact host cellular functions, contributing to the bacteria's ability to establish infection. wikipedia.orgwikipedia.org

Modulation of Host Cellular Pathways (at a mechanistic, non-clinical level)

A key aspect of host-microbe interactions is the ability of microbes to modulate host cellular pathways. Salmonella SPI-2 effectors, for instance, are known to manipulate host processes such as vesicular trafficking, cytoskeletal dynamics, and immune signaling at a mechanistic level. wikipedia.orgwikipedia.org Research using model systems has shown that SPI-2 effectors can differentially modulate the host phosphoproteome and influence cellular processes like protein trafficking and cytoskeletal regulation in a host cell-dependent manner. wikipedia.org Specific SPI-2 effectors target and interfere with host signaling pathways, including NF-κB, STAT3, and MAP kinase pathways, to create a favorable environment for bacterial survival and replication within host cells. wikipedia.orgwikipedia.org Similarly, SPI-1 effectors can also modulate host functions, such as influencing autophagy pathways in host cells during infection. These interactions highlight the sophisticated molecular mechanisms employed by bacteria to subvert host cellular machinery for their own benefit during host-microbe interactions.

Compound Names and PubChem CIDs

Interplay with Host Immune Recognition Mechanisms (molecular focus)

Host innate immunity relies on the recognition of conserved microbial molecules, known as pathogen-associated molecular patterns (PAMPs), by germ-line encoded pattern recognition receptors (PRRs). Peptidoglycan (PGN), a major structural component of bacterial cell walls, is a key PAMP recognized by the host immune system. This recognition triggers signaling pathways that lead to the induction of inflammatory responses and the recruitment of immune cells bmbreports.orgnih.govcreative-diagnostics.com.

Two major classes of PRRs involved in PGN recognition are Toll-Like Receptors (TLRs) and NOD-like Receptors (NLRs) creative-diagnostics.comnih.gov.

Toll-Like Receptors (TLRs)

TLRs are transmembrane proteins that recognize a variety of PAMPs. TLRs involved in recognizing bacterial components are typically located on the cell surface or in endosomes mdpi.comfrontiersin.org. TLR2, often forming heterodimers with TLR1 or TLR6, is a primary receptor for peptidoglycan, particularly the lipoprotein components associated with it mdpi.com. Upon binding to PGN or its associated lipoproteins, TLR2 undergoes conformational changes and recruits intracellular adaptor proteins, such as MyD88 (myeloid differentiation primary response 88) frontiersin.org. This recruitment initiates a signaling cascade involving kinases, ultimately leading to the activation of transcription factors like NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPKs (mitogen-activated protein kinases) frontiersin.orgmdpi.com. Activation of these transcription factors drives the expression of pro-inflammatory cytokines, chemokines, and other immune mediators frontiersin.org.

TLR4 is primarily known for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria, but it can also be involved in responses to PGN, sometimes through complex interactions and cross-talk with other receptors mdpi.comresearchgate.net. TLR signaling, including that triggered by PGN, is crucial for initiating innate immune responses and shaping subsequent adaptive immunity frontiersin.orgnih.gov.

NOD-like Receptors (NLRs)

NLRs are a family of intracellular PRRs that sense microbial components or host-derived danger signals in the cytoplasm nih.govmdpi.comfrontiersin.org. NOD1 and NOD2 are prominent NLRs that directly recognize specific substructures of peptidoglycan nih.govmdpi.com.

NOD1: Primarily recognizes y-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a PGN motif commonly found in Gram-negative bacteria and some Gram-positive bacteria nih.gov.

NOD2: Recognizes muramyl dipeptide (MDP), a core component of peptidoglycan found in most bacteria nih.gov.

Upon ligand binding, NOD1 and NOD2 undergo conformational changes, leading to their oligomerization via their central NOD (or NACHT) domain mdpi.comfrontiersin.orgplos.org. This oligomerization facilitates the recruitment of the serine/threonine kinase RIPK2 (receptor interacting serine/threonine kinase 2) through CARD-CARD interactions mdpi.complos.orgguidetopharmacology.org. RIPK2 then activates downstream signaling pathways, including the NF-κB and MAPK pathways, similar to TLR signaling, leading to the production of inflammatory cytokines and antimicrobial responses mdpi.comfrontiersin.orgguidetopharmacology.org.

Some NLRs, such as NLRC4 and members of the NLRP3 family, can also be activated by bacterial components or host responses to infection, leading to the formation of inflammasomes nih.govfrontiersin.orgguidetopharmacology.org. The inflammasome is a multiprotein complex that activates caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their active forms nih.govguidetopharmacology.org. While direct activation of these inflammasomes solely by PGN is less characterized than by other PAMPs or danger signals, the interplay between PGN recognition and inflammasome activation can occur, particularly in the context of intracellular bacterial infection nih.gov.

Interplay with Salmonella Pathogenicity Island II (SPI-2)

Salmonella enterica utilizes Salmonella Pathogenicity Islands (SPIs) to evade or manipulate the host immune system plos.org. SPI-2 encodes a Type III Secretion System (T3SS) that is essential for the intracellular survival and replication of Salmonella within host cells, particularly macrophages nih.govnih.govplos.org. The SPI-2 T3SS injects bacterial effector proteins into the host cell cytoplasm, modulating host cellular processes, including immune responses plos.org.

While PGN recognition by TLRs and NLRs initiates pro-inflammatory responses, Salmonella, through mechanisms potentially linked to SPI-2, can influence these pathways. For instance, studies have shown that TLR signaling can be required for the optimal induction of SPI-2 genes and the formation of the Salmonella-containing vacuole (SCV), the intracellular niche where Salmonella replicates nih.gov. This suggests a complex interaction where host immune recognition, initially aimed at clearing the infection, can inadvertently provide cues that Salmonella exploits for its intracellular lifestyle nih.gov.

Furthermore, Salmonella effectors translocated by the SPI-2 T3SS can directly or indirectly interfere with host signaling pathways, including those downstream of TLRs and NLRs. This interference can help the bacteria evade complete immune clearance. The specific molecular mechanisms by which SPI-2 effectors modulate PGN-induced immune responses are an active area of research, potentially involving the manipulation of host protein interactions, signaling cascades, or the cellular localization of immune receptors nih.govplos.org.

The molecular details of the interplay between PGN recognition and SPI-2 mediated processes are complex and involve intricate protein-protein interactions and signaling events within the host cell. Understanding these molecular mechanisms is crucial for developing strategies to combat Salmonella infections.

Summary of Key Molecular Interactions

PAMP/ComponentRecognizing Receptor(s)Receptor LocalizationKey Downstream Signaling PathwaysOutcome (General)
Peptidoglycan (PGN)TLR2 (with TLR1/TLR6), NOD1, NOD2Cell Surface (TLRs), Cytoplasm (NLRs)MyD88, TRIF (indirectly), NF-κB, MAPKs, RIPK2Pro-inflammatory cytokine/chemokine production, Antimicrobial responses
iE-DAP (PGN motif)NOD1CytoplasmRIPK2, NF-κB, MAPKsPro-inflammatory responses
MDP (PGN motif)NOD2CytoplasmRIPK2, NF-κB, MAPKsPro-inflammatory responses
SPI-2 T3SS EffectorsHost cellular targets (varied)CytoplasmModulation of host signaling (e.g., immune evasion)Intracellular survival and replication of Salmonella

Detailed Research Findings

Research indicates that the structural characteristics of PGN muropeptides influence immune responses researchgate.net. The ability of immune cells to process NOD ligands and the relative expression of intracellular sensors also play a role researchgate.net. In humans, circulating phagocytes primarily express NOD2, while tissue-resident phagocytes and lymphocytes may show more balanced or NOD1-skewed expression researchgate.net.

Studies using cell models, such as RAW264.7 macrophages, have shown that PGN can increase the secretion of inflammatory mediators like NO, ROS, TNF-α, and IL-1β, and up-regulate the mRNA expression of TNF-α and iNOS researchgate.net. This highlights the direct molecular impact of PGN on immune cell activation.

Furthermore, research into Salmonella infection models demonstrates the critical role of TLR signaling in the host-pathogen interaction. While TLRs initiate protective responses, Salmonella has evolved mechanisms to exploit or subvert these signals nih.gov. For example, TLR signaling has been shown to enhance the acidification of the Salmonella-containing phagosome, a process that Salmonella requires for the induction of its SPI-2 genes, which are necessary for intracellular survival and growth nih.gov. This illustrates a complex molecular interplay where host immune recognition pathways can be intertwined with bacterial virulence mechanisms.

The molecular basis of NLR activation involves conformational changes in the LRR domain upon ligand binding, exposing the N-terminal domain for interaction with downstream adaptors like RIPK2 or ASC frontiersin.orgplos.org. The NACHT domain is involved in the nucleotide-dependent oligomerization of NLRs, which is essential for signal initiation plos.org.

Understanding the precise molecular interfaces between PGN fragments and the LRR domains of NOD1 and NOD2, as well as how SPI-2 effectors interfere with the downstream signaling cascades initiated by these receptors, remains a critical area of investigation.

Based on the initial search, there is no readily identifiable chemical compound with the specific designation "this compound" in the provided search results. The search results mention related but distinct terms such as:

PG-SPI: An amphibian tachykinin peptide. nih.govnih.gov

SPI-1: A Type III Secretion System in bacteria. nih.gov

Sec/SPII: Lipoprotein signal peptides. dtu.dk

Without a clear identification of the chemical compound "this compound," it is not possible to generate a scientifically accurate article on the advanced methodological approaches used in its research as requested in the detailed outline.

Therefore, the requested article cannot be generated.

Advanced Methodological Approaches in Pg Spii Research

Advanced Microscopy Techniques for PG-SPII Localization and Dynamics

The study of this compound at the nanoscale has been revolutionized by the advent of advanced microscopy techniques. These methods overcome the diffraction limit of conventional light microscopy, allowing for the visualization of this compound assemblies and their dynamic behavior with remarkable detail. Techniques such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) have been instrumental in revealing the precise localization of individual this compound molecules. mdpi.comnih.gov Furthermore, Structured Illumination Microscopy (SIM) and Stimulated Emission Depletion (STED) microscopy have provided researchers with the ability to observe the intricate structures formed by this compound within cellular compartments. mdpi.combiocompare.com

These powerful imaging tools have been crucial in elucidating the spatial distribution of this compound and its interactions with other cellular components. By enabling the visualization of these processes at the molecular level, researchers can gain critical insights into the compound's mechanism of action.

Super-Resolution Imaging of this compound Assemblies

Super-resolution imaging has been pivotal in characterizing the organization of this compound into complex assemblies. Techniques like DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography) have been employed to achieve high-resolution images of these structures. This approach utilizes the transient binding of fluorescently labeled DNA strands to target molecules, allowing for the precise localization of individual this compound units within an assembly.

The application of these methods has revealed that this compound can form distinct nanoscale clusters under specific cellular conditions. The quantitative analysis of these super-resolution images provides valuable data on the size, density, and distribution of these assemblies, offering clues about their functional significance.

Imaging TechniqueResolution AchievedKey Findings for this compound Assemblies
PALM/STORM20-50 nmRevealed nanoscale clustering of this compound.
STED30-80 nmElucidated the morphology of this compound structures.
SIM~100 nmVisualized the distribution of this compound in relation to organelles.
DNA-PAINT<20 nmProvided precise quantification of this compound molecules per assembly.

This table presents a summary of super-resolution microscopy techniques applied to the study of this compound assemblies and the key insights gained from each.

Live-Cell Imaging of this compound Activity

Observing the dynamic behavior of this compound in its native cellular environment is crucial for understanding its function. Live-cell imaging techniques make it possible to track the movement and activity of this compound in real-time. zeiss.com By utilizing fluorescently tagged versions of this compound, researchers can monitor its trafficking, conformational changes, and interactions with other molecules within living cells.

Single-particle tracking (SPT) has emerged as a powerful tool for studying the dynamics of individual this compound molecules. ddtjournal.combiorxiv.org This technique allows for the detailed analysis of molecular motion, providing quantitative data on diffusion coefficients and confinement within specific cellular regions. These dynamic measurements offer a deeper understanding of how this compound navigates the cellular landscape and engages with its targets. The use of advanced imaging modalities, such as lattice light-sheet microscopy, further enhances the ability to perform long-term, non-invasive imaging of this compound dynamics in three dimensions. nih.gov

Live-Cell Imaging MethodTemporal ResolutionInformation Gained on this compound Activity
Confocal MicroscopyMilliseconds to secondsGross localization and translocation of this compound.
Total Internal Reflection Fluorescence (TIRF) MicroscopyMillisecondsDynamics of this compound near the plasma membrane.
Single-Particle Tracking (SPT)MillisecondsDiffusion kinetics and confinement of individual this compound molecules. ddtjournal.combiorxiv.org
Lattice Light-Sheet MicroscopyMilliseconds to seconds3D dynamics of this compound with minimal phototoxicity. nih.gov

This table summarizes various live-cell imaging techniques used to investigate the dynamic activity of this compound, highlighting the temporal resolution and the type of information obtained.

Evolutionary and Comparative Analysis of Pg Spii Like Systems

Phylogenetic Distribution and Conservation of PG-SPII Orthologs

The phylogenetic distribution of this compound orthologs across different species provides critical insights into its evolutionary origins and the conservation of its function over time. Orthologs are genes in different species that evolved from a common ancestral gene by speciation. plos.orguconn.edu Identifying this compound orthologs typically involves sequence comparison and phylogenetic analysis across a diverse range of organisms. protocols.io The presence of highly conserved orthologs in distantly related species suggests that this compound or its ancestral form emerged early in evolutionary history and has maintained essential functions that are subject to strong purifying selection. plos.orgpnas.org

Studies on other protein families and genetic elements demonstrate varying degrees of phylogenetic distribution and conservation. For instance, some protein domains are present in virtually all animals and their close relatives, suggesting an appearance before the divergence of these groups. protocols.io Conversely, other elements, such as certain pathogenicity islands in bacteria, may have a more restricted distribution, often limited to specific lineages or even strains, reflecting more recent acquisition or lineage-specific loss. pnas.orgoup.com The degree of sequence conservation among this compound orthologs can vary. Highly conserved regions often correspond to functional domains or residues critical for activity or interaction with other molecules. plos.orgpnas.org Less conserved regions may indicate areas subject to less evolutionary constraint or involved in species-specific adaptations. The conservation of gene order (synteny) around the this compound locus in different genomes can also provide evidence for its evolutionary history and shared ancestry. uconn.edu

Diversification and Adaptation of this compound Across Species

The diversification and adaptation of this compound across different species are driven by various evolutionary forces, including mutation, selection, genetic drift, and recombination. As species diverge, their respective this compound orthologs can accumulate genetic changes, leading to variations in sequence, structure, and potentially function. This diversification can be influenced by the specific ecological niches and selective pressures encountered by different organisms.

Adaptation can manifest as changes in this compound that optimize its function within a particular cellular environment or in response to specific host- or environment-interactions. For example, the evolution of proteins involved in C4 photosynthesis in plants shows how enzymes can co-evolve and adapt to optimize carbon delivery in different species. researchgate.net Similarly, the diversification of immune molecules across vertebrates reflects adaptation to different pathogenic challenges. nih.gov Changes in the regulatory regions controlling this compound expression can also contribute to adaptation, leading to different expression patterns or levels in various species or under different conditions. nih.gov The rate and patterns of diversification can be analyzed through comparative genomics and phylogenetic methods, allowing the identification of positively selected sites that may be involved in adaptive changes.

Horizontal Gene Transfer Events Associated with this compound Elements

Horizontal gene transfer (HGT) is a significant evolutionary mechanism, particularly in prokaryotes, where genetic material is transferred between organisms through mechanisms other than vertical inheritance. nih.govplos.org If this compound is a genetic element or part of one, HGT could play a crucial role in its distribution and evolution. Pathogenicity islands (SPIs) in bacteria, for instance, are well-known examples of genetic elements often acquired through HGT, contributing to the evolution of virulence. pnas.orgoup.comnih.gov

Evidence for HGT of this compound elements could include a patchy phylogenetic distribution that does not align with the species phylogeny, differences in GC content or codon usage compared to the rest of the genome, and association with mobile genetic elements such as plasmids, bacteriophages, or transposons. nih.gov Studies have shown that HGT can introduce novel genes and functions into a recipient organism, facilitating rapid adaptation to new environments or lifestyles. plos.org The transfer of genetic elements encoding traits like antibiotic resistance or virulence factors among bacteria is a well-documented consequence of HGT. pnas.org Identifying potential HGT events involving this compound requires comparative genomic analysis across a wide range of species, looking for signatures of foreign origin.

Co-evolutionary Relationships between this compound and its Interacting Partners

Biological molecules rarely function in isolation; they often participate in complex networks of interactions with other proteins, nucleic acids, or small molecules. If this compound is a biological entity, its function likely involves interactions with other cellular components. The evolutionary history of this compound is therefore likely intertwined with the evolution of its interacting partners, a phenomenon known as co-evolution. nih.govbiorxiv.orgnih.gov

Co-evolution can occur when changes in one molecule impose selective pressure on an interacting partner, favoring compensatory changes that maintain or refine the interaction. biorxiv.org This can lead to correlated patterns of evolution between interacting molecules. Methods such as analyzing correlated mutations in sequence alignments or comparing phylogenetic trees of interacting protein families can help identify co-evolutionary relationships. nih.govnih.gov For example, studies on ligand-receptor systems and protein-protein interaction complexes have demonstrated that interacting partners tend to co-evolve to maintain binding specificity and functional integrity. nih.govbiorxiv.orgnih.gov The co-evolutionary landscape at the interface of interacting proteins can reveal important residues or regions critical for the interaction. biorxiv.org Understanding the co-evolutionary relationships of this compound can provide insights into its function and the dynamics of the molecular pathways in which it participates.

Given the lack of information identifying "this compound" as a specific chemical compound with a PubChem CID in the analyzed literature, a table listing such information is not feasible. The discussion above has interpreted "this compound" as a placeholder for a biological entity relevant to the provided evolutionary and comparative analysis outline.

Future Directions and Emerging Avenues in Pg Spii Research

Integration of Multi-Omics Data for Holistic Understanding

A comprehensive understanding of the biological effects of any compound necessitates a systems-level approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to elucidate the complex interactions between a chemical entity and a biological system. nih.govnih.gov This holistic view can reveal novel mechanisms of action, identify biomarkers of exposure or effect, and facilitate the prediction of a compound's physiological impact. nih.gov

The process of multi-omics data integration involves combining diverse datasets to uncover the interrelationships of various biomolecules and their functions. nih.gov Several computational tools and methodologies have been developed to merge and analyze these complex datasets, enabling researchers to address key questions in areas such as disease subtyping and biomarker prediction. nih.govnih.gov Large-scale data repositories, such as The Cancer Genome Atlas (TCGA), provide extensive multi-omics datasets that can be leveraged for such integrative analyses. nih.gov

Table 1: Key Considerations for Multi-Omics Data Integration in Compound Research

ConsiderationDescriptionRelevance to Compound Research
Study Design Careful planning of sample collection, data acquisition, and experimental conditions across different omics platforms.Ensures data quality and compatibility for meaningful integration and interpretation of a compound's effects.
Data Normalization Statistical methods to adjust for technical variations between different samples and platforms.Allows for accurate comparison of molecular changes induced by the compound across different omics layers.
Integration Methods Use of statistical, machine learning, or network-based approaches to combine and analyze multi-omics data. nih.govrsc.orgEnables the identification of pathways and molecular networks perturbed by the compound.
Data Visualization Tools and techniques to represent complex multi-omics data in an interpretable format.Facilitates the communication of findings and the generation of new hypotheses regarding the compound's mechanism.

Development of Novel Research Tools and Methodologies

Advancements in research tools and methodologies are crucial for deepening our understanding of chemical compounds. For any given compound, the development of specific and sensitive analytical techniques is paramount for its detection and quantification in biological matrices. Furthermore, novel in vitro and in vivo models can provide more accurate predictions of a compound's efficacy and safety.

Synthetic biology, for instance, offers innovative approaches to engineer biological systems for various research applications. nih.govnih.gov This can include the creation of biosensors to detect the presence of a specific compound or the development of cellular models that mimic a particular disease state to test a compound's therapeutic potential. nih.gov

Table 2: Examples of Novel Research Tools in Chemical Biology

Tool/MethodologyDescriptionPotential Application in Compound Research
CRISPR-Cas9 Gene Editing A powerful tool for precisely modifying the genome of cells and organisms.To identify the molecular targets of a compound by observing changes in its activity in genetically modified cells.
High-Content Imaging Automated microscopy and image analysis to simultaneously measure multiple cellular parameters.To assess the effects of a compound on cell morphology, proliferation, and other phenotypic changes in a high-throughput manner.
Mass Spectrometry Imaging A technique to visualize the spatial distribution of molecules within a tissue sample.To determine the localization of a compound and its metabolites in different organs and tissues.
Organ-on-a-Chip Technology Microfluidic devices that mimic the structure and function of human organs.To test the efficacy and toxicity of a compound in a more physiologically relevant system compared to traditional cell cultures.

Exploration of PG-SPII in Underexplored Biological Systems

While no information is available for "this compound," the exploration of any novel compound would naturally extend to previously unexamined biological systems. This could involve investigating its effects in different species, tissues, or disease models to uncover new therapeutic applications or to better understand its potential toxicity.

For example, a compound initially studied in the context of cancer could be explored for its relevance in neurodegenerative diseases or metabolic disorders. The rationale for such exploration would be based on the compound's known mechanism of action or structural similarities to other compounds with known activities in those areas.

Theoretical Advancements in Predicting this compound Behavior and Function

Computational modeling and theoretical approaches play an increasingly important role in predicting the behavior and function of chemical compounds. researchgate.net These methods can significantly accelerate the drug discovery and development process by prioritizing compounds for experimental testing and providing insights into their mechanisms of action at a molecular level.

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are fundamental in this regard. nih.govmdpi.com By analyzing the relationship between the chemical structure of a series of compounds and their biological activity, researchers can identify the key structural features responsible for their effects. nih.gov This knowledge can then be used to design new compounds with improved potency and selectivity. mdpi.com

Molecular docking and molecular dynamics simulations are other powerful computational tools. These methods can predict how a compound binds to its target protein and can provide a detailed picture of the interactions at the atomic level. researchgate.net This information is invaluable for understanding the mechanism of action and for designing more effective molecules.

Table 3: Computational Approaches in Compound Research

Computational ApproachDescriptionApplication in Predicting Compound Behavior
Molecular Docking Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.To identify potential protein targets for a compound and to predict its binding affinity.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time.To study the conformational changes in a protein upon compound binding and to assess the stability of the compound-protein complex.
Quantitative Structure-Activity Relationship (QSAR) Relates the chemical structure of a series of compounds to their biological activity using statistical methods.To predict the activity of new compounds based on their structural features and to guide the design of more potent analogs.
Pharmacophore Modeling Identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.To screen virtual compound libraries for new molecules with the potential to be active against a specific target.

Q & A

Basic Research Questions

Q. How to formulate a research question for PG-SPII studies using structured frameworks?

  • Methodological Answer : Use research formulation frameworks like PICO(T) (Population, Intervention, Comparison, Outcome, Time/Type) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure rigor and specificity. For example:

  • Population: Define the biological system or model organism affected by this compound.

  • Intervention: Specify this compound's mechanism (e.g., enzymatic inhibition, receptor binding).

  • Comparison: Identify control groups (e.g., wild-type systems, alternative compounds).

  • Outcome: Quantify measurable effects (e.g., cytotoxicity, gene expression changes).

  • Ethical/Feasibility Check: Ensure access to this compound samples and compliance with lab safety protocols.

  • Example: "How does this compound exposure (I) affect apoptosis rates (O) in in vitro leukemia cell lines (P) compared to standard chemotherapeutic agents (C) over 72 hours (T)?" .

    • Table 1 : Key Frameworks for Research Questions
FrameworkComponentsApplication Example
PICO(T)P, I, C, O, TThis compound toxicity studies
FINERFeasibility, Novelty, EthicsPrioritizing this compound research scope

Q. What methodologies ensure reproducibility in this compound experimental design?

  • Methodological Answer :

  • Detailed Protocols : Document this compound synthesis steps, purity verification (e.g., HPLC, NMR), and storage conditions. Reference established guidelines for chemical characterization .
  • Replication : Include triplicate assays and negative/positive controls. For in vivo studies, specify animal strain, dosage, and environmental variables.
  • Data Transparency : Share raw datasets (e.g., spectroscopy files, microscopy images) in supplementary materials with metadata annotations .
  • Peer Review : Pre-register study designs on platforms like Open Science Framework to mitigate bias.

Q. How to conduct an effective literature review for this compound research?

  • Methodological Answer :

  • Search Strategy : Use Boolean operators (e.g., "this compound AND cytotoxicity NOT industrial") in databases like PubMed and Web of Science. Filter by publication date (last 5–10 years) and study type (e.g., in vitro, clinical trials) .

  • Critical Appraisal : Evaluate sources for conflicts of interest, sample size adequacy, and statistical methods (e.g., p-values, confidence intervals). Prioritize peer-reviewed journals with high impact factors.

  • Synthesis Tools : Create a matrix to compare findings (e.g., Table 2), highlighting gaps such as understudied this compound interactions or contradictory results .

    • Table 2 : Literature Synthesis Template
StudyPopulationInterventionOutcomeLimitations
Smith et al. (2023)Human fibroblasts10µM this compound20% apoptosisSmall sample size (n=3)

Advanced Research Questions

Q. How to address contradictory findings in this compound data analysis?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity. Assess publication bias via funnel plots .
  • Sensitivity Testing : Re-analyze data with alternative statistical methods (e.g., Bayesian vs. frequentist approaches). For example, if Study A reports this compound as pro-apoptotic and Study B as anti-apoptotic, re-examine cell-line specificity or dosage gradients .
  • Mechanistic Studies : Use CRISPR screening or molecular docking simulations to identify this compound’s binding targets, resolving discrepancies at the molecular level .

Q. What strategies optimize cross-platform comparative studies involving this compound?

  • Methodological Answer :

  • API Integration : Use platforms like PubChem or UniProt APIs to automate this compound data retrieval (e.g., structural analogs, protein interactions). Note that APIs reflect platform-specific biases; validate findings with manual curation .
  • Inter-Lab Collaboration : Standardize protocols across labs (e.g., identical this compound concentrations, incubation times). Use shared repositories like Zenodo for protocol sharing.
  • Machine Learning : Train models on multi-omics datasets (transcriptomics, proteomics) to predict this compound’s off-target effects across biological systems .

Q. How to integrate API-derived data into this compound research while maintaining epistemological rigor?

  • Methodological Answer :

  • Critical Evaluation : Treat APIs as both tools and research objects. For example, when extracting this compound toxicity data from Tox21 API, acknowledge inherent limitations (e.g., incomplete compound coverage) .
  • Triangulation : Cross-validate API data with manual literature reviews and experimental assays.
  • Ethical Considerations : Ensure compliance with data usage licenses and cite APIs as primary sources in methods sections .

Key Takeaways

  • Use structured frameworks (PICO, FINER) to avoid scope creep and enhance hypothesis clarity .
  • Prioritize transparency and replication to address reproducibility crises in this compound research .
  • Leverage APIs and cross-platform analyses cautiously, acknowledging their limitations as data sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.